A-Ergostenol

Anti-inflammatory Glycoside Derivatives Arthritis

Standard phytosterols lack the Δ8(14) unsaturation required for vitamin D2 provitamin activity or specific chemotaxonomic tracing. α-Ergostenol solves this: - **Structural specificity**: Δ8(14) double bond vs. common Δ5-sterols (β-sitosterol) or Δ5,7,22 (ergosterol). - **Proven utility**: Direct precursor for vitamin D2 photochemistry; validated LC-MS/MS reference. - **Supply guarantee**: ≥97% purity (HPLC), documented batch-to-batch consistency. Shipped ambient with COA.

Molecular Formula C28H48O
Molecular Weight 400.7 g/mol
CAS No. 632-32-6
Cat. No. B3339098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-Ergostenol
CAS632-32-6
Molecular FormulaC28H48O
Molecular Weight400.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O
InChIInChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-22,24,26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,24+,26-,27-,28+/m0/s1
InChIKeyAWYDNKRGSOPYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





α-Ergostenol: Distinct Phytosterol Scaffold for Research


α-Ergostenol (Ergost-8(14)-en-3-ol; CAS 632-32-6) is a phytosterol belonging to the ergostane class of steroids, first isolated from the fruits of Cirsium palustre and C. rivulare . It serves as a biological precursor and provitamin of vitamin D2 [1]. Structurally, it features a Δ8(14) double bond within the steroidal nucleus, differentiating it from the more common Δ5,7,22-triene system of ergosterol. This compound is commercially available with high purity (≥99.97%) from multiple vendors for research use only . Its steroidal backbone and functional group placement make it a valuable scaffold for semisynthetic derivatization and a reference standard for phytochemical and metabolomic investigations.

R Phytosterol reference standard for metabolomic profiling
P Provitamin D2 precursor studies and photochemical research
S Semisynthetic derivatization scaffold with Δ8(14) reactivity

Why α-Ergostenol Cannot Be Replaced by Generic Phytosterols


Generic substitution among phytosterols is scientifically invalid due to distinct structural features that govern biological activity and physicochemical behavior. Unlike the abundant Δ5-sterols such as β-sitosterol and campesterol, α-ergostenol possesses a Δ8(14) double bond within the C-ring, which alters its three-dimensional conformation and electronic distribution [1]. This unique unsaturation pattern directly impacts its reactivity in photochemical conversion to vitamin D2, its recognition by sterol-binding proteins, and its potential as a synthetic intermediate. Furthermore, while ergosterol (Δ5,7,22) is the principal fungal sterol, α-ergostenol is a minor plant-derived constituent, often requiring targeted isolation [1]. Therefore, procurement decisions must be compound-specific; substituting with a more common, structurally distinct sterol would introduce an uncontrolled variable, invalidating comparative studies and compromising the integrity of derivatization protocols. The following evidence quantifies these critical differentiators.

α-Ergostenol
Generic Phytosterols
Δ8(14) double bond dictates sterol recognition
Δ5-sterols may shift bioactivity profiles
Confirmed provitamin D2 precursor
Common sterols lack provitamin D2 activity
Distinct physicochemical identity (mp, optical rotation)
Ergosterol contamination may confound results

α-Ergostenol: Evidence-Based Differentiators


Anti-Inflammatory Advantage of Δ8(14)-Ergostenol Glycosides

The anti-inflammatory potency of novel synthetic glycosides derived from Δ8(14)-ergostenol was directly compared to those derived from spinasterol and 5,6-dihydroergosterol. The Δ8(14)-ergostenol glycosides exhibited superior efficiency in suppressing inflammatory mediators, establishing a clear structure-activity relationship that favors the Δ8(14)-ergostenol scaffold over these closely related sterol cores [1].

Anti-inflammatory glycoside comparison
Head-to-head
Δ8(14)-ergostenol glycosides reported as more efficient than spinasterol and 5,6-dihydroergosterol glycosides in suppressing inflammatory mediators
Supports scaffold-specific structure-activity review
In vitro FLS and human chondrocyte models
Anti-inflammatory Glycoside Derivatives Arthritis

Provitamin D2 Biological Precursor Role

α-Ergostenol is specifically identified as a biological precursor and a provitamin of vitamin D2 [1], a functional property not shared by the major plant sterols (e.g., β-sitosterol, campesterol) or cholesterol. This activity is dependent on the specific arrangement of double bonds in the B and C rings, including the Δ8(14) bond, which facilitates photochemical conversion upon UV irradiation. While ergosterol is the classic fungal provitamin D2, α-ergostenol represents a distinct plant-derived source with a potentially different conversion efficiency or byproduct profile.

Provitamin D2 role
Class-level
Identified as biological precursor and provitamin of vitamin D2
Functional context not shared by common phytosterols
Specific to Δ8(14) structural motif
Vitamin D Metabolism Provitamin Photochemistry

Δ8(14) Double Bond as Structural Differentiator

α-Ergostenol is characterized by a double bond at the Δ8(14) position, a feature that distinguishes it from the major dietary and membrane sterols like cholesterol (Δ5), β-sitosterol (Δ5), and campesterol (Δ5) [1]. This difference in unsaturation pattern alters the molecule's shape, rigidity, and potential interactions with enzymes and receptors. For instance, sterols with a Δ8(14) bond are known intermediates in the biosynthesis of other sterols and are not typically the final membrane component in animals or plants, making their detection a specific biomarker. This structural nuance is critical for accurate compound identification in GC-MS metabolomic studies and for understanding selective bioactivity.

Δ8(14) unsaturation
Class-level
C-ring Δ8(14) double bond vs common Δ5 (B-ring)
Positional isomerism differentiates bioactivity and analysis
Critical for metabolomic biomarker identity
Sterol Chemistry Structural Biology Metabolomics

Physicochemical Distinctness from Ergosterol

α-Ergostenol exhibits a distinct physicochemical signature compared to its closely related analog, ergosterol. The melting point of α-ergostenol is reported as 130-131°C [1], which is notably lower than that of ergosterol (approx. 160-165°C). Its specific optical rotation ([α]D16) is +11° (c = 0.9 in methanol) [1], a value that can serve as a differentiating marker. These differences in solid-state and solution properties are direct consequences of the altered double bond conjugation pattern, providing orthogonal metrics for identity confirmation and purity assessment.

Physicochemical identity
Cross-study comparable
mp 130–131°C; [α]D16 +11° vs ergosterol ~160°C, ~ -100°
Supports orthogonal identity confirmation
Differentiates from ergosterol contamination
Physicochemical Characterization Quality Control Analytical Chemistry

α-Ergostenol: Evidence-Validated Applications


Lead Scaffold for Anti-Arthritic Drug Discovery

Research groups engaged in the development of novel anti-inflammatory agents for arthritis should select α-ergostenol as a core scaffold for glycosylation. Evidence demonstrates that glycosides of Δ8(14)-ergostenol exhibit superior anti-inflammatory activity compared to those derived from spinasterol and 5,6-dihydroergosterol in relevant human cell models [1]. This indicates that the Δ8(14)-ergostenol core confers a structure-activity advantage, making it a higher-probability starting point for generating potent lead compounds targeting inflammatory pathways in synoviocytes and chondrocytes.

Analytical Standard for Plant Vitamin D Precursor Research

α-Ergostenol is an essential reference standard for laboratories investigating the biosynthesis of vitamin D2 in plants. Its established role as a biological precursor and provitamin [1] distinguishes it from the vast majority of plant sterols that lack this activity. Procuring high-purity α-ergostenol allows for its use in controlled UV irradiation studies, in vivo tracer experiments, and the development of quantitative LC-MS/MS methods aimed at mapping the flux of sterol intermediates to vitamin D2 in crops, herbal medicines, or food products.

Non-Fungal Biomarker in Metabolomics and Chemotaxonomy

For researchers in natural products chemistry and metabolomics, α-ergostenol serves as a specific chemotaxonomic marker. Its isolation from Cirsium species and other plants [1] allows for its use in distinguishing plant-derived materials from fungal contamination. Unlike the ubiquitous ergosterol (a dominant fungal sterol), α-ergostenol's presence in a sample can be a specific indicator of certain plant taxa or a particular biosynthetic pathway. Its procurement as a pure standard is therefore critical for accurate peak annotation in GC-MS and LC-MS-based metabolomic profiling of complex biological matrices.

Differentiated Scaffold for Semisynthetic Derivatization

Synthetic chemists focused on sterol modification will find α-ergostenol a unique and valuable starting material. Its Δ8(14) unsaturation pattern presents distinct chemical reactivity compared to the more common Δ5-sterols (e.g., cholesterol, β-sitosterol) or the fully conjugated ergosterol [1]. This allows for regioselective functionalizations that are not possible on other scaffolds. The resultant novel analogs can be used to probe the effect of C-ring conformation on sterol-protein interactions, membrane biophysics, or to generate libraries of unique steroidal compounds for biological screening.

Application
Selection Property
Validation Focus
Anti-inflammatory scaffold derivatization
Δ8(14)-ergostenol glycoside response context
Inflammatory mediator expression endpoints
Plant vitamin D2 biosynthesis analysis
Provitamin D2 precursor identity
Photochemical conversion and tracer studies
Metabolomic profiling and chemotaxonomy
Plant-specific Δ8(14) sterol marker
GC-MS/LC-MS peak annotation accuracy
Regioselective sterol derivatization
Δ8(14) unsaturation reactivity profile
C-ring conformational analog synthesis
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